molecular formula C13H11IO B8277017 4-Iodo 2-methoxy biphenyl

4-Iodo 2-methoxy biphenyl

Cat. No. B8277017
M. Wt: 310.13 g/mol
InChI Key: JJTYVHMNTCTAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo 2-methoxy biphenyl is a useful research compound. Its molecular formula is C13H11IO and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo 2-methoxy biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo 2-methoxy biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Iodo 2-methoxy biphenyl

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

4-iodo-2-methoxy-1-phenylbenzene

InChI

InChI=1S/C13H11IO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JJTYVHMNTCTAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g of the product obtained in Stage B is dissolved at 40° C. in 60 ml of glacial acetic acid. Then a solution of 5 ml of concentrated sulphuric acid in 80 ml of water is added. The reaction medium is cooled down to 0° C. Then a solution of 2.77 g of sodium nitrite in 35 ml of water is added dropwise over one hour. Agitation is carried out for one hour at 0° C., and a solution of 13.33 g of potassium iodide, in 25 ml of water is added dropwise. The suspension obtained is maintained at 0° C. for one hour, brought to 10° C. over 40 minutes, maintained at 10° C. for one hour, and brought to 20° C. over 30 minutes. It is poured into water, and extraction is carried out with ethyl acetate. The organic phases are collected and washed (aqueous solution of NaHSO3 then NaHCO3). They are dried and evaporated under reduced pressure. The product obtained is chromatographed, eluting with a heptane-methylene chloride mixture (9-1) and 9.6 g of sought product is obtained, melting at 57° C.
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0 (± 1) mol
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solvent
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8 g
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Reaction Step Two
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60 mL
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5 mL
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reactant
Reaction Step Three
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Quantity
80 mL
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solvent
Reaction Step Three
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2.77 g
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reactant
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Quantity
35 mL
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solvent
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13.33 g
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reactant
Reaction Step Five
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25 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six

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